N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide
Description
N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a structurally complex compound featuring a naphthalene carboxamide core linked to a substituted indole moiety via a sulfanyl-ethyl chain. The indole group is further modified with a (4-fluorophenyl)carbamoylmethyl substituent. This compound’s design integrates multiple pharmacophoric elements: the naphthalene ring provides hydrophobic interactions, the indole scaffold enables π-π stacking, and the fluorophenyl group enhances electronic and steric properties for target selectivity .
Properties
IUPAC Name |
N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c30-23-11-13-24(14-12-23)32-28(34)19-36-27-18-33(26-8-4-3-7-25(26)27)16-15-31-29(35)22-10-9-20-5-1-2-6-21(20)17-22/h1-14,17-18H,15-16,19H2,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQPZRNMNOSHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Fluoroanilino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the indole with 4-fluoroaniline.
Attachment of the 2-Oxoethylsulfanyl Group: This can be achieved through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Coupling with Naphthalene-2-Carboxamide: The final step involves the coupling of the functionalized indole with naphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically at low temperatures.
Substitution: Electrophiles like nitronium ion (NO2+), under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 4-fluoroanilino group may enhance binding affinity and specificity, while the sulfanyl and carbonyl groups could participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Research Findings and Implications
- Hydrophobic Interactions : The naphthalene moiety in the target compound is critical for hydrophobic enclosure, a feature highlighted in docking studies (Glide XP scoring) as enhancing binding affinity . Analogs without this component (e.g., benzamide derivatives) show reduced activity .
- Fluorophenyl vs. Trifluoromethylphenyl : Substituting 4-fluorophenyl with 2-trifluoromethylphenyl increases molecular weight and lipophilicity, which may improve target engagement but could complicate ADME profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Answer : The synthesis involves multi-step organic reactions: (1) functionalization of the indole core with a sulfanyl-linked carbamoyl group, (2) coupling with a naphthalene-2-carboxamide via an ethyl spacer. Key steps include nucleophilic substitution for sulfanyl group introduction and amide bond formation. Optimization strategies include using continuous flow reactors for precise temperature control, green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact, and chromatography-free purification (e.g., recrystallization) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves the indole-naphthalene linkage and sulfanyl bridge. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₃₀H₂₄FN₃O₂S). Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What functional groups are pivotal for its biological activity?
- Answer : The fluorophenylcarbamoyl group enhances target binding via halogen bonding, the sulfanyl bridge improves metabolic stability, and the naphthalene moiety contributes to hydrophobic interactions with protein pockets. Indole’s aromaticity may facilitate π-π stacking in enzyme active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Answer : Discrepancies arise from off-target effects or assay variability. Use (1) target-specific assays (e.g., kinase profiling, cytokine ELISA) to isolate mechanisms, (2) computational docking (AutoDock Vina) to predict binding affinities, and (3) gene knockout models to validate pathways. For example, NF-κB inhibition assays clarify anti-inflammatory vs. apoptotic roles .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Answer : Structural modifications include (1) prodrug design (e.g., phosphate esterification of the naphthalene carboxamide), (2) co-solvent systems (PEG-400/water), or (3) nanoformulations (liposomes, polymeric micelles). Solubility parameters (logP ~3.5) guide excipient selection .
Q. How should structure-activity relationship (SAR) studies be designed to optimize potency?
- Answer : Systematically modify:
- Indole substituents : Replace fluorine with chlorine to assess halogen sensitivity.
- Sulfanyl linker : Test methylene vs. ethylene spacers for conformational flexibility.
- Naphthalene region : Introduce hydroxyl groups for hydrogen bonding. Use parallel synthesis and high-throughput screening (HTS) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
